molecular formula C15H19BrN2O B3846428 1-[6-(2-bromophenoxy)hexyl]-1H-imidazole

1-[6-(2-bromophenoxy)hexyl]-1H-imidazole

Cat. No.: B3846428
M. Wt: 323.23 g/mol
InChI Key: YGKZIQIPQLGYHU-UHFFFAOYSA-N
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Description

1-[6-(2-Bromophenoxy)hexyl]-1H-imidazole is a brominated phenoxyalkylimidazole derivative characterized by a hexyl chain bridging a 2-bromophenoxy group and an imidazole ring. This compound belongs to a class of nitrogen-containing heterocycles with demonstrated relevance in medicinal chemistry, particularly in antimicrobial and enzyme-targeting applications. While its exact biological profile requires further investigation, structural analogs with phenoxyalkylimidazole backbones have shown activity against Mycobacterium tuberculosis and other pathogens .

Key structural features include:

  • Hexyl linker: The six-carbon alkyl chain optimizes lipophilicity and membrane permeability, a critical factor for cellular uptake .
  • Imidazole core: The imidazole ring provides hydrogen-bonding capabilities and aromatic π-π stacking interactions, common in bioactive molecules.

Properties

IUPAC Name

1-[6-(2-bromophenoxy)hexyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BrN2O/c16-14-7-3-4-8-15(14)19-12-6-2-1-5-10-18-11-9-17-13-18/h3-4,7-9,11,13H,1-2,5-6,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGKZIQIPQLGYHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCCCCCCN2C=CN=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Comparison of Key Structural Features

Compound Name Substituent on Phenoxy Group Linker Length Imidazole Modifications Molecular Weight (g/mol) Biological Activity Reference
1-[6-(2-Bromophenoxy)hexyl]-1H-imidazole 2-Bromo Hexyl (C6) None ~349.3* Potential antimicrobial activity (inferred)
1-(6-(2,4-Dichlorophenoxy)hexyl)-1H-imidazole 2,4-Dichloro Hexyl (C6) None 352.3† Anti-Mycobacterium tuberculosis (MIC = 0.5–2 µg/mL)
1-(6-(2-Chloro-4-methoxyphenoxy)hexyl)-1H-imidazole 2-Chloro, 4-methoxy Hexyl (C6) None 322.8† Not reported
1-(6-Ferrocenylhexyl)-1H-imidazole Ferrocenyl Hexyl (C6) None 342.2† Ionic liquid precursor

*Calculated based on formula C₁₆H₂₀BrN₂O.
†Reported or calculated from empirical formulas in cited references.

Key Observations :

  • Halogen Substitutions : The 2-bromo substituent in the target compound may confer distinct electronic and steric properties compared to chlorinated analogs (e.g., 2,4-dichloro in Compound 67 ). Bromine’s larger atomic radius could enhance hydrophobic interactions in biological targets.
  • Phenoxy vs. Ferrocenyl: Replacing the phenoxy group with a ferrocenyl moiety (as in ) shifts the compound’s application from antimicrobial to materials science (e.g., ionic liquids).

Physicochemical Properties

  • Lipophilicity: The hexyl linker and bromophenoxy group increase logP compared to shorter-chain analogs (e.g., 1-nonylimidazole in ).
  • Stability : Bromine’s electron-withdrawing effect may enhance stability under acidic conditions compared to methoxy-substituted analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[6-(2-bromophenoxy)hexyl]-1H-imidazole
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